molecular formula C26H28N2O4S B11340783 N-[4-(benzyloxy)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide

N-[4-(benzyloxy)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11340783
M. Wt: 464.6 g/mol
InChI Key: HRRMPLDPFMNZOX-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a benzyloxyphenyl group, a phenylmethanesulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the synthesis of 4-benzyloxyphenylacetic acid, which can be prepared by reacting 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the benzyloxyphenyl intermediate with piperidine under suitable conditions.

    Sulfonylation: The phenylmethanesulfonyl group is introduced by reacting the piperidine derivative with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the sulfonylated piperidine derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The phenylmethanesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxyphenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl and carboxamide groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(BENZYLOXY)PHENYL]GLYCINAMIDE: This compound shares the benzyloxyphenyl group but differs in the presence of a glycinamide moiety.

    N-[4-(BENZYLOXY)PHENYL]SULFAMOYLPHENYLACETAMIDE: This compound contains a sulfonamide group and a phenylacetamide moiety.

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the piperidine ring and the combination of benzyloxyphenyl, phenylmethanesulfonyl, and carboxamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O4S/c29-26(27-24-11-13-25(14-12-24)32-19-21-7-3-1-4-8-21)23-15-17-28(18-16-23)33(30,31)20-22-9-5-2-6-10-22/h1-14,23H,15-20H2,(H,27,29)

InChI Key

HRRMPLDPFMNZOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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